molecular formula C27H25N3O4S2 B394162 (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B394162
M. Wt: 519.6g/mol
InChI Key: RLWWOPQXHBBIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole group, a phenyl group, a pyrrolidine sulfonyl group, and a thiazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the benzodioxole and pyrrolidine sulfonyl groups. Common reagents used in the synthesis include thioamides, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

The compound (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and the possibility of multiple biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H25N3O4S2

Molecular Weight

519.6g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C27H25N3O4S2/c31-36(32,29-14-4-5-15-29)23-11-9-21(10-12-23)24-18-35-27(28-22-6-2-1-3-7-22)30(24)17-20-8-13-25-26(16-20)34-19-33-25/h1-3,6-13,16,18H,4-5,14-15,17,19H2

InChI Key

RLWWOPQXHBBIKB-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CC6=C(C=C5)OCO6

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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